
4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with acetylacetone in the presence of a base can lead to the formation of the desired pyrrole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives such as 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-acetyl-1-(2-fluorophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H14FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h2-10,16,22H,1H3 |
InChI Key |
VBKJDUHNKDSDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.